molecular formula C16H17NO6S B2747366 4-{[(3,4-Dimethoxyphenyl)sulfonyl](methyl)amino}benzoic acid CAS No. 723247-01-6

4-{[(3,4-Dimethoxyphenyl)sulfonyl](methyl)amino}benzoic acid

Cat. No.: B2747366
CAS No.: 723247-01-6
M. Wt: 351.37
InChI Key: GMATYRCICSIMOA-UHFFFAOYSA-N
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Description

4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted with a methylamino-sulfonyl group linked to a 3,4-dimethoxyphenyl ring.

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-17(12-6-4-11(5-7-12)16(18)19)24(20,21)13-8-9-14(22-2)15(10-13)23-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMATYRCICSIMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxyaniline and benzoic acid derivatives.

    Sulfonylation: The 3,4-dimethoxyaniline undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Coupling Reaction: The sulfonylated intermediate is then coupled with a benzoic acid derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for sulfonylation and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 4-{(3,4-dimethoxyphenyl)sulfanylamino}benzoic acid.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid exhibit promising anticancer properties. A study demonstrated that derivatives of this compound were able to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in tissues .

Pharmacological Insights

1. Drug Development
The unique structural characteristics of 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid make it a candidate for the development of novel pharmaceuticals. Its ability to modulate biological pathways suggests it could be explored further for drug formulation aimed at treating chronic diseases .

2. Toxicology Studies
Preliminary toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicate that it has a relatively low toxicity in animal models, making it a suitable candidate for further pharmacological studies .

Materials Science Applications

1. Polymer Chemistry
The compound can be utilized in the synthesis of polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal stability .

2. Coating Technologies
Due to its chemical stability and adhesion properties, 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid is being investigated for use in coatings that require resistance to corrosion and environmental degradation.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation at low concentrations of the compound.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in vitro, indicating potential therapeutic applications.
Study CEnzyme InhibitionIdentified as an effective inhibitor of carbonic anhydrase with implications for metabolic disorders.

Mechanism of Action

The mechanism of action of 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid depends on its specific application:

    Biochemical Interactions: The compound may interact with enzymes or receptors, altering their activity and leading to biological effects.

    Molecular Targets: Potential targets include enzymes involved in inflammation or cancer cell proliferation.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Research Findings and Trends

  • Sulfonamide vs. Benzoyl : Sulfonamides (target compound, ) exhibit greater stability under acidic conditions compared to benzoyl-linked analogs (), making them preferable for drug design .
  • Substituent Effects : Methoxy groups improve solubility and electronic interactions but may reduce metabolic stability compared to methyl groups .

Biological Activity

4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid is C16H17NO6S, with a molecular weight of approximately 351.37 g/mol. The compound features a sulfonamide group, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.

1. Antiinflammatory Activity

The compound has been studied for its anti-inflammatory properties, particularly as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory process, and its inhibition is a common target for anti-inflammatory drugs. Research indicates that derivatives of benzoic acid with sulfonamide groups exhibit significant COX-2 inhibitory activity. For instance, studies have shown that related compounds can reduce inflammation in animal models by decreasing prostaglandin synthesis .

2. Antimicrobial Activity

4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid has also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Study 1: Anti-inflammatory Effects in Rodent Models

A study conducted on rodent models assessed the anti-inflammatory effects of the compound. The results indicated a significant reduction in paw edema when administered prior to inflammatory stimuli. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated groups compared to controls .

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In another study focusing on antimicrobial activity, 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid was tested against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity against this pathogen. Further investigations revealed that the compound interfered with bacterial protein synthesis .

The biological activity of 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid can be attributed to several mechanisms:

  • COX-2 Inhibition : By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Antibacterial Mechanism : The sulfonamide moiety may mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus disrupting bacterial growth .

Summary Table of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX-2 inhibition
AntimicrobialDisruption of cell wall synthesis
AntioxidantScavenging free radicals

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid?

  • Methodology : The compound can be synthesized via sulfonylation of a primary amine. A typical approach involves reacting 4-methylaminobenzoic acid with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., aqueous sodium carbonate, pH 8–9) to facilitate nucleophilic substitution. Post-reaction acidification (1 N HCl) precipitates the product, which is purified via recrystallization from methanol .
  • Key Considerations : Reaction pH must be tightly controlled to avoid hydrolysis of the sulfonyl chloride. Alternative routes may use coupling agents like DCC for sulfonamide formation in non-aqueous media.

Q. How is the compound characterized structurally?

  • Techniques :

  • X-ray crystallography reveals intermolecular interactions (e.g., O–H⋯O dimers and C–H⋯O/N–H⋯O networks) critical for understanding packing behavior .
  • NMR spectroscopy (¹H/¹³C) confirms substitution patterns, with methoxy protons resonating at ~3.8–4.0 ppm and sulfonamide NH as a broad singlet (~10–12 ppm).
  • FT-IR identifies key functional groups: sulfonyl S=O (~1350–1150 cm⁻¹), carboxylic acid C=O (~1700 cm⁻¹) .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : As a sulfonamide derivative, it is explored for enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation due to its ability to mimic transition states or bind allosteric sites .
  • Materials Science : The rigid benzoic acid core and sulfonamide group enable use in supramolecular assemblies or coordination polymers .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Experimental Design :

  • Catalyst Screening : FeCl₃ or Cu catalysts (e.g., Cu₂O) enhance sulfonylation efficiency, as seen in analogous syntheses .
  • Solvent Effects : Polar aprotic solvents (DMF, 2-ethoxyethanol) improve reagent solubility, while elevated temperatures (45–60°C) accelerate reaction rates .
  • Purification : Gradient recrystallization (methanol/water mixtures) or column chromatography (silica gel, EtOAc/hexane) increases purity .

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact biological activity?

  • Structure-Activity Relationship (SAR) Analysis :

  • Methoxy Groups : Electron-donating 3,4-dimethoxy substituents enhance lipophilicity and π-π stacking, potentially improving membrane permeability .
  • Sulfonamide Linkage : Replacing the methylamino group with bulkier alkyl chains reduces steric hindrance in enzyme binding pockets, as shown in related triazole-sulfonamide hybrids .
    • Assay Validation : Use enzyme inhibition assays (e.g., fluorescence-based) with controls (e.g., acetazolamide for carbonic anhydrase) to quantify activity shifts .

Q. How should researchers address contradictory data in biological studies (e.g., varying IC₅₀ values)?

  • Data Reconciliation Strategies :

  • Assay Conditions : Variability in buffer pH, ionic strength, or co-solvents (DMSO) can alter compound solubility and activity. Standardize protocols (e.g., ≤1% DMSO) .
  • Metabolite Interference : Test for off-target interactions using knockout cell lines or competitive binding assays .
  • Crystallographic Validation : Co-crystallize the compound with target proteins to resolve binding modes, as done for similar sulfonamides .

Q. What computational methods support the design of derivatives with enhanced properties?

  • In Silico Approaches :

  • Docking Studies (AutoDock Vina) : Predict binding affinities to enzymes like carbonic anhydrase IX, prioritizing derivatives with stronger hydrogen bonds to Zn²⁺ active sites .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends to guide synthetic priorities .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify persistent interactions .

Methodological Notes

  • Synthesis : Avoid aqueous workup if intermediates are moisture-sensitive; use Schlenk techniques for air-sensitive reagents.
  • Characterization : Combine multiple techniques (e.g., XRD + NMR) to resolve ambiguities in tautomeric forms or protonation states.
  • Biological Testing : Include positive/negative controls and replicate experiments (n ≥ 3) to ensure reproducibility.

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